FcεRI γ Phospho-ITAM Activation Inhibition: ER-27319 Maleate Shows Distinct Target Engagement Versus ATP-Competitive Syk Inhibitors
ER-27319 maleate uniquely inhibits Syk by preventing the phosphorylated ITAM domain of FcεRI γ from activating Syk, whereas ATP-competitive Syk inhibitors (e.g., R406, PRT062607) directly target the ATP-binding pocket of the Syk catalytic domain. ER-27319 maleate does NOT inhibit previously activated Syk when added to immunoprecipitated Syk derived from activated cells, establishing that its inhibitory mechanism is activation-dependent and upstream of catalytic function [1]. In contrast, ATP-competitive inhibitors such as R406 (active metabolite of fostamatinib) bind directly to the Syk ATP pocket with Ki = 30 nM and inhibit both unactivated and activated Syk .
| Evidence Dimension | Inhibition mechanism and target engagement modality |
|---|---|
| Target Compound Data | Inhibits Syk activation by preventing FcεRI γ phospho-ITAM from engaging Syk; no inhibition of previously activated Syk in immunoprecipitated kinase assays |
| Comparator Or Baseline | ATP-competitive Syk inhibitors (R406/fostamatinib): Direct ATP-pocket binding (Ki = 30 nM for R406); inhibit both inactive and active Syk regardless of activation state |
| Quantified Difference | Qualitative mechanistic distinction: ER-27319 maleate acts upstream of Syk catalytic activation (ITAM engagement blockade); ATP-competitive inhibitors act at catalytic site |
| Conditions | In vitro Syk activation assay using phosphorylated ITAM peptide of FcεRI γ subunit; immunoprecipitated Syk kinase activity assay from activated RBL-2H3 cells |
Why This Matters
This mechanistic distinction means ER-27319 maleate selectively interrogates FcεRI γ ITAM-mediated Syk activation without directly inhibiting Syk catalytic activity, enabling pathway-specific experimental dissection that ATP-competitive inhibitors cannot provide.
- [1] Moriya K, Rivera J, Odom S, Sakuma Y, Muramato K, Yoshiuchi T, Miyamoto M, Yamada K. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcε receptor I-mediated activation of Syk. Proc Natl Acad Sci U S A. 1997 Nov 11;94(23):12539-44. View Source
